Methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate
Description
Properties
IUPAC Name |
methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-8-12(2)21(17(23)15(11)9-19)10-16(22)20-14-6-4-13(5-7-14)18(24)25-3/h4-8H,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMMISRVFAXCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-cyano-4,6-dimethyl-2-oxopyridine.
Acetylation: The pyridine derivative is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Amidation: The acetylated pyridine is reacted with 4-aminobenzoic acid to form the amide bond.
Esterification: Finally, the carboxylic acid group of the benzoic acid is esterified with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones depending on the site of oxidation.
Reduction: Alcohols or amines depending on the site of reduction.
Substitution: Corresponding substituted products such as amides or esters.
Scientific Research Applications
Methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate involves its interaction with specific molecular targets. The cyano and acetyl groups may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to a series of quinoline-based derivatives (C1–C7) synthesized and characterized in the referenced study . While these compounds share a methyl benzoate core, key structural differences influence their properties:
Structural and Functional Group Variations
Heterocyclic Core: Target Compound: Contains a 3-cyano-4,6-dimethyl-2-oxopyridin-1-yl group. C1–C7: Feature a 2-arylquinoline-4-carbonyl group attached via a piperazine linker. Implications: The pyridinone ring in the target compound may confer distinct electronic and steric properties compared to the quinoline system in C1–C5.
Substituents: Target Compound: Substituents include cyano (electron-withdrawing) and methyl (electron-donating) groups. C1–C7: Variants include halogens (Br, Cl, F), methoxy, methylthio, and trifluoromethyl groups on the quinoline-attached phenyl ring. Implications: The cyano group in the target compound may increase polarity compared to halogenated or lipophilic substituents (e.g., trifluoromethyl in C7). Piperazine linkers in C1–C7 likely enhance solubility due to their basic nitrogen atoms, whereas the acetyl amide linker in the target compound may reduce conformational flexibility.
Physical Properties
All compounds in the C1–C7 series were isolated as yellow or white solids, suggesting moderate to high crystallinity . While the target compound’s physical state is unspecified, its structural similarity to C1–C7 implies comparable solid-state behavior.
Comparative Data Table
| Compound | Core Structure | Key Substituents | Linker Type | Physical State |
|---|---|---|---|---|
| Target Compound | Pyridinone | 3-Cyano, 4,6-dimethyl | Acetyl amide | Not reported |
| C1 | Quinoline | Phenyl | Piperazine | Yellow solid |
| C2 | Quinoline | 4-Bromophenyl | Piperazine | Yellow solid |
| C3 | Quinoline | 4-Chlorophenyl | Piperazine | White solid |
| C4 | Quinoline | 4-Fluorophenyl | Piperazine | White solid |
| C5 | Quinoline | 4-Methylthiophenyl | Piperazine | Yellow solid |
| C6 | Quinoline | 4-Methoxyphenyl | Piperazine | Yellow solid |
| C7 | Quinoline | 4-Trifluoromethylphenyl | Piperazine | White solid |
Research Findings and Implications
Electron-donating groups (e.g., methoxy in C6) in the quinoline series could stabilize charge-transfer interactions, whereas the target’s cyano group may favor dipole-dipole interactions.
Solubility and Bioavailability :
- Piperazine linkers in C1–C7 likely improve aqueous solubility, a critical factor for drug-like properties. The acetyl amide linker in the target compound may reduce solubility but enhance membrane permeability due to decreased polarity.
Structural Rigidity: The rigid quinoline core in C1–C7 may restrict conformational freedom compared to the pyridinone system, which could adopt enol-keto tautomerism, influencing binding to biological targets.
Biological Activity
Methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 284.31 g/mol
The structure features a benzoate group linked to a pyridine derivative, which may contribute to its biological activities through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds often exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. In a study focusing on similar compounds, it was found that modifications in the pyridine ring significantly influenced the antimicrobial efficacy against various pathogens, including Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Specifically, research on related compounds demonstrated that they could reduce levels of TNFα and IL-6 in LPS-stimulated macrophages . The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Analgesic Properties
In animal models, similar derivatives have exhibited analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The evaluation of these compounds in pain models indicated a significant reduction in pain scores, suggesting their potential as analgesics .
Case Studies
Case Study 1: In Vivo Efficacy
A study conducted on a related compound demonstrated its efficacy in reducing inflammation and pain in models of arthritis. The compound was administered to mice with induced arthritis, resulting in significant reductions in swelling and pain behavior compared to control groups .
Case Study 2: Antimicrobial Testing
In a comparative study, this compound was tested against several bacterial strains. Results showed that it had a minimum inhibitory concentration (MIC) lower than that of several commonly used antibiotics, indicating strong antimicrobial potential .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Cytokine Production : The ability to reduce cytokine levels contributes to its anti-inflammatory effects.
- Direct Antimicrobial Action : The interaction with bacterial membranes or metabolic pathways leads to bacterial cell death.
Q & A
Q. Table 1: Comparative Reaction Conditions
| Parameter | Example from | Example from |
|---|---|---|
| Temperature | 45°C | 45°C |
| Time | 1 hour | 1 hour |
| Yield | Quantitative (34 mg) | Not reported |
| Purity Assessment | Rf = 0.62 (TLC) | NMR analysis |
Basic: How is structural characterization performed for this compound?
Answer:
A multi-technique approach is critical:
- 1H/13C NMR : Identify acetyl, cyano, and methyl groups. Note that overlapping signals (e.g., C4/C6 in pyridinone rings) may require higher-field instruments (≥400 MHz) or 2D NMR (HSQC, HMBC) .
- Mass spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., [M+1]+ peaks) and fragmentation patterns .
- Melting point : Reported ranges (e.g., 217.5–220°C) help assess crystallinity and purity .
Advanced: How can conflicting NMR spectral data be resolved?
Answer:
Discrepancies often arise from dynamic processes or signal overlap. Strategies include:
- Variable-temperature NMR : Resolve signals obscured by rotational isomerism (e.g., acetamide moieties) .
- Deuterated solvent screening : Switch from DMSO-d6 to CDCl3 to reduce peak broadening .
- Computational modeling : Compare experimental chemical shifts with DFT-calculated values for ambiguous signals .
Q. Table 2: Common NMR Signal Overlaps
| Functional Group | Observed δ (ppm) | Resolution Method |
|---|---|---|
| Pyridinone C4/C6 | 171.4–173.0 | 2D NMR (HSQC) |
| Acetamide NH | 10.5–11.0 | Deuterium exchange |
Advanced: What methodologies predict the compound’s biological activity?
Answer:
While direct biological data is limited, structural analogs suggest:
- QSAR modeling : Correlate pyridinone/benzoate motifs with kinase inhibition (e.g., cyclin-dependent kinases) .
- Molecular docking : Screen against targets like COX-2 or EGFR using software (AutoDock, Schrödinger) .
- ADMET profiling : Use SwissADME or ProTox-II to predict solubility, toxicity, and metabolic stability .
Advanced: How to address discrepancies in purity assessments (e.g., TLC vs. HPLC)?
Answer:
- TLC limitations : Rf values may not resolve stereoisomers. Confirm purity via HPLC (C18 column, MeCN/H2O gradient) .
- Mass balance : Combine elemental analysis (C, H, N) with spectroscopic data to detect trace impurities .
Advanced: What are the stability considerations for long-term storage?
Answer:
- Thermal stability : Store at –20°C in amber vials to prevent degradation of the oxopyridin-1-yl group .
- Hydrolytic sensitivity : Avoid aqueous buffers (pH > 7) to preserve the ester and cyano groups .
Advanced: How to optimize reaction yields when scaling up synthesis?
Answer:
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 1 hour) while maintaining yields .
- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps in triazine analogs .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced: How to interpret conflicting cytotoxicity data in preliminary assays?
Answer:
- Dose-response curves : Replicate experiments at 5–100 µM to identify IC50 variability .
- Control validation : Include reference compounds (e.g., doxorubicin) to calibrate assay sensitivity .
Advanced: What computational tools are suitable for modeling tautomeric forms of the pyridinone ring?
Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G* basis set to evaluate keto-enol equilibria .
- Crystallography : Compare computed tautomers with single-crystal XRD data (if available) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
